![molecular formula C10H10FNO B15061210 (NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine](/img/structure/B15061210.png)
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
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Overview
Description
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of naphthalenylidene hydroxylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine typically involves the condensation of 5-fluoro-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-(5-fluoro-2H-naphthalen-1-ylidene)hydroxylamine
- (NZ)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
- (NZ)-N-(5-chloro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Uniqueness
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H12FN2O
- Molecular Weight : 218.24 g/mol
This structure allows for interactions with various biological targets, which are crucial for its activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μM) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 | Disruption of cell wall synthesis |
Escherichia coli | 125 | Bacteriostatic effect |
The compound also demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the proliferation of cancer cells. Inhibition of DHODH can lead to reduced nucleotide synthesis, thereby hindering cancer cell growth .
Table 2: Anticancer Activity and Mechanism
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 10 | DHODH inhibition |
MCF7 (breast cancer) | 15 | Induction of apoptosis |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on MRSA Biofilms : A study evaluated the compound's ability to inhibit biofilm formation in MRSA strains. Results indicated a reduction in biofilm mass by up to 90% at sub-MIC concentrations .
- In Vivo Cancer Models : Animal models treated with the compound showed significant tumor regression compared to controls, suggesting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2/b12-10- |
InChI Key |
ULDTWMIGAQGOHG-BENRWUELSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=C2F)/C(=N\O)/C1 |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=NO)C1 |
Origin of Product |
United States |
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